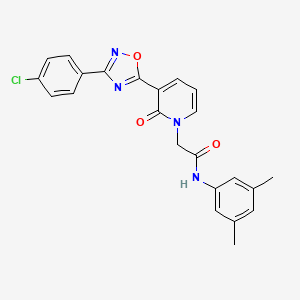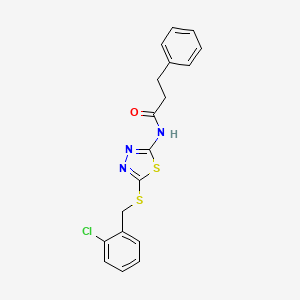![molecular formula C13H13N3O2 B2589103 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid CAS No. 932334-10-6](/img/structure/B2589103.png)
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is a chemical compound with the following structural formula: . It contains an aminopyridine moiety attached to a benzoic acid backbone. The compound exhibits interesting properties and has been studied for various applications.
Synthesis Analysis
The synthesis of this compound involves the condensation of 4-aminobenzoic acid with 3-aminopyridine. The reaction proceeds through the formation of an imine intermediate, followed by hydrolysis to yield the final product. Spectroscopic methods such as UV–Visible, infrared, 1H NMR, and 13C NMR are used to characterize the synthesized compound.
Molecular Structure Analysis
The molecular structure of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid reveals an interesting arrangement. Quantum chemical computations using density functional theory (DFT) and B3LYP functional predict optimized structure parameters. The compound adopts different geometries depending on the metal ion it complexes with. For instance:
- Cobalt(II) and nickel(II) complexes exhibit octahedral geometry.
- Copper(II) and palladium(II) complexes adopt square planar geometry.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including coordination with metal ions, acid-base reactions, and nucleophilic substitutions. Its reactivity depends on the functional groups present in the molecule.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point: Varies depending on the salt form or complex.
- Solubility: Soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
- Chemical Properties :
- Acidic Character: Exhibits carboxylic acid functionality.
- Stability: Stable under normal conditions.
科学研究应用
Chemical Synthesis and Structural Investigation
The compound has been utilized in the synthesis of triorganostannyl esters with various substituents, exploring its potential in forming compounds with unique physicochemical properties. These synthesized compounds are studied for their structural characteristics, providing insights into their conformation and intermolecular interactions, which are crucial for understanding their behavior in various applications, including coordination to metal centers, affecting the photophysical properties of metals, and the ligands themselves (Tzimopoulos et al., 2010).
Synthesis of Labeled Compounds
The compound is involved in the synthesis of labeled compounds like [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, highlighting its role in the preparation of labeled molecules for various scientific applications, such as tracing, imaging, or studying the behavior of molecules in different environments (Taylor et al., 1996).
Metal Complex Formation and Biological Screening
The compound has been used to synthesize metal(II) complexes with significant structural diversity, showcasing different geometries. These complexes have been subjected to biological screening against various cancer cell lines, showing notable cytotoxicity, as well as in vitro antimicrobial and scavenging activities. Such applications not only highlight the compound's versatility in forming structurally diverse complexes but also its potential in medicinal chemistry and drug design (Konakanchi et al., 2021).
Photophysical Property Study in Metal-Ligand Complexes
The compound has been modified to produce novel unnatural amino acids, which are then used to form mixed-ligand complexes with metals like ruthenium. The study of these complexes involves not only structural characterization but also an exploration of their photophysical properties, indicating the compound's role in the development of materials with specific light-absorption or emission characteristics, which could be significant in fields like material science, sensing, and catalysis (Ypsilantis et al., 2023).
Coordination Polymers and Porosity Control
The compound is involved in the formation of coordination polymers with metals, leading to structures with different packing, interpenetration, and porosity characteristics. This highlights its potential in the design and synthesis of new materials with controlled porosity, which could have significant implications in catalysis, gas storage, or separation processes (Tian et al., 2020).
安全和危害
As with any chemical compound, safety precautions should be followed during handling. Consult Material Safety Data Sheets (MSDS) for specific safety information. Avoid inhalation, skin contact, and ingestion. Dispose of waste properly.
未来方向
Future research could explore:
- Biological Applications : Investigate its potential as an anticancer agent or other therapeutic uses.
- Materials Science : Explore its use in materials, sensors, or catalysis.
属性
IUPAC Name |
4-[[(3-aminopyridin-2-yl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-11-2-1-7-15-12(11)16-8-9-3-5-10(6-4-9)13(17)18/h1-7H,8,14H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRPELRETWATEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(C=C2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2589021.png)

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)
![3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2589026.png)
![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)
![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)
![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)



![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)

